molecular formula C11H11N3O B2434955 4-(But-2-yn-1-yloxy)-2-methylpyrazolo[1,5-a]pyrazine CAS No. 2201467-03-8

4-(But-2-yn-1-yloxy)-2-methylpyrazolo[1,5-a]pyrazine

Cat. No.: B2434955
CAS No.: 2201467-03-8
M. Wt: 201.229
InChI Key: JBXOWBHVBDRBOW-UHFFFAOYSA-N
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Description

4-(But-2-yn-1-yloxy)-2-methylpyrazolo[1,5-a]pyrazine is a heterocyclic compound that features a pyrazolo[1,5-a]pyrazine core with a but-2-yn-1-yloxy substituent at the 4-position and a methyl group at the 2-position

Mechanism of Action

Target of Action

The primary target of 4-(But-2-yn-1-yloxy)-2-methylpyrazolo[1,5-a]pyrazine is the Disintegrin and Metalloproteinase Domain-Containing Protein 17 (ADAM17) . ADAM17 is a crucial enzyme involved in the process of shedding, where it cleaves the membrane-bound precursor forms of certain proteins, such as growth factors, cytokines, and cell adhesion molecules, to their active forms.

Mode of Action

It is believed to interact with its target, adam17, and modulate its activity . This interaction could potentially alter the shedding process, thereby influencing the availability and activity of various proteins that play critical roles in cellular communication and function.

Biochemical Pathways

The biochemical pathways affected by this compound are likely related to the proteins processed by ADAM17. These can include pathways involving growth factors like TGF-alpha, cytokines like TNF-alpha, and cell adhesion molecules like L-selectin . The modulation of these pathways can have downstream effects on various cellular processes, including cell proliferation, inflammation, and cell adhesion.

Result of Action

The molecular and cellular effects of this compound’s action would depend on the specific proteins whose shedding is affected by the compound’s interaction with ADAM17 . For instance, if the compound inhibits the shedding of a pro-inflammatory cytokine, it could potentially have anti-inflammatory effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(But-2-yn-1-yloxy)-2-methylpyrazolo[1,5-a]pyrazine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-methylpyrazolo[1,5-a]pyrazine with but-2-yn-1-ol under suitable conditions. The reaction is often catalyzed by transition metals such as palladium or copper, which facilitate the formation of the desired product through a series of cyclization and substitution reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems for monitoring and controlling reaction parameters can improve the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4-(But-2-yn-1-yloxy)-2-methylpyrazolo[1,5-a]pyrazine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can produce a wide range of substituted pyrazolo[1,5-a]pyrazine derivatives .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazolo[1,5-a]pyrazine derivatives with different substituents, such as:

Uniqueness

4-(But-2-yn-1-yloxy)-2-methylpyrazolo[1,5-a]pyrazine is unique due to its specific substituent pattern, which imparts distinct chemical and biological properties. Its but-2-yn-1-yloxy group provides a site for further functionalization, making it a versatile intermediate for the synthesis of more complex molecules .

Properties

IUPAC Name

4-but-2-ynoxy-2-methylpyrazolo[1,5-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O/c1-3-4-7-15-11-10-8-9(2)13-14(10)6-5-12-11/h5-6,8H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBXOWBHVBDRBOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CCOC1=NC=CN2C1=CC(=N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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